molecular formula C25H19BrClNO4 B4295361 1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B4295361
M. Wt: 512.8 g/mol
InChI Key: DNNOAXWTIFFIPT-LNVKXUELSA-N
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Description

1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methylbenzene, 4-chlorobenzoyl chloride, and 3-methoxybenzaldehyde.

    Formation of Intermediates: The initial steps involve the formation of key intermediates through reactions like Friedel-Crafts acylation, aldol condensation, and cyclization.

    Final Cyclization: The final step involves the cyclization of intermediates to form the pyrrolone ring under specific conditions such as heating with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets and pathways. This could include:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways: Modulating signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other pyrrolone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and methoxy groups can impart unique properties compared to other similar compounds.

Properties

IUPAC Name

(4Z)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrClNO4/c1-14-6-11-18(13-20(14)26)28-22(16-4-3-5-19(12-16)32-2)21(24(30)25(28)31)23(29)15-7-9-17(27)10-8-15/h3-13,22,29H,1-2H3/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNOAXWTIFFIPT-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC(=CC=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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